molecular formula C6H7BrN2O B1354703 6-Bromo-5-methoxypyridin-2-amine CAS No. 79491-43-3

6-Bromo-5-methoxypyridin-2-amine

Cat. No. B1354703
CAS RN: 79491-43-3
M. Wt: 203.04 g/mol
InChI Key: UNAKBWCLMAJBON-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It appears as a greyish brown to light yellow solid .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methoxypyridin-2-amine consists of a pyridine ring which is a six-membered ring with one nitrogen atom, substituted with a bromo group at the 6th position and a methoxy group at the 5th position .


Physical And Chemical Properties Analysis

6-Bromo-5-methoxypyridin-2-amine has a melting point of 108-110 °C . It has a predicted boiling point of 307.5±37.0 °C and a predicted density of 1.622±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

Research on similar compounds, like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, has focused on protonation sites and hydrogen bonding. These studies highlight the crystal structures and intermolecular hydrogen bonding patterns which are crucial for understanding the chemical and physical properties of these compounds (Böck et al., 2021).

Aminations and Intermediates

Studies on bromo-derivatives of pyridines, including those structurally related to 6-Bromo-5-methoxypyridin-2-amine, have investigated aminations and intermediates in these reactions. This research is significant for understanding the chemical pathways and reactions of similar compounds (Pieterse & Hertog, 2010).

Efficient Synthesis Methods

Efficient synthesis methods have been developed for compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, which shares a similar structure to 6-Bromo-5-methoxypyridin-2-amine. These methods are key for producing such compounds efficiently and in high yield, which is critical for their practical application in research (Hirokawa et al., 2000).

Nucleophilic Amination

The nucleophilic amination of methoxypyridines, closely related to 6-Bromo-5-methoxypyridin-2-amine, has been extensively studied. This research offers valuable insights into potential medicinal applications of such compounds (Pang et al., 2018).

Safety and Hazards

6-Bromo-5-methoxypyridin-2-amine is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection. In case of skin contact, wash with plenty of soap and water. If skin irritation persists, seek medical attention. In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. Continue rinsing and if eye irritation persists, seek medical attention .

properties

IUPAC Name

6-bromo-5-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAKBWCLMAJBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509112
Record name 6-Bromo-5-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methoxypyridin-2-amine

CAS RN

79491-43-3
Record name 6-Bromo-5-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-3-methoxy-6-nitropyridine (470 mg, 2.0 mmol) was added to 8 mL (3:1 water: ethanol) and 2 mL of 30% ammonium hydroxide. Added 350 mg (2 mmol) of sodium hydrosulfite (Na2SsO4) and heated to 60° C. After 30 min, no starting material was seen. Added 50 mL of water and extracted the product with methylene chloride (2×25 mL). Dried over MgSO4, filtered and reduced the volume. Flash chromatography (75/25 hexane/ethyl acetate) recovered 200 mg of product (50% yield). 1H NMR (CDCl3, 200 MHz) δ 7.06 (d, 1H, 10 Hz), 6.41 (d, 1H, J=10 Hz), 3.8 (s, 3H) ppm
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-methoxy-6-nitropyridine (2.0 g, 8.6 mmol) in ethanol (20 mL) was added SnCl2.2H2O (3.9 g, 17 mmol) at room temperature. The reaction was heated at reflux for 2H. After cooling to room temperature, the reaction mixture was poured into water (50 mL), basified to pH to 8 with saturated NaHCO3 and extracted with ethyl acetate (50×3 mL). The combined organic layers were dried over Na2SO4, evaporated in vacuo and purified by chromatography on silica gel (20% ethyl acetate in petroleum ether) to afford 6-bromo-5-methoxypyridin-2-amine (1.1 g, 65%). 1H-NMR (300 MHz, CDCl3) δ 7.09 (d, J=8.4, 1H), 6.43 (d, J=8.4, 1H), 4.27 (br s, 2H), 3.82 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Bromo-3-methoxy-6-nitropyridine (Desc. 5; 9.0 g, 38.6 mmol) and platinum (IV) oxide hydrate (250 mg) in ethyl acetate (250 ml) was hydrogenated at 20 psi hydrogen for 1 hour. The catalyst was removed by filtration and the filtrate concentrated to give the product as a yellow solid (7.73 g, 38.1 mmol, 99% yield).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods IV

Procedure details

To a solution of 2-bromo-3-methoxy-6-nitropyridine (2.0 g, 8.6 mmol) in ethanol (20 mL) was added SnCl2-2H2O (3.9 g, 17 mmol) at room temperature. The reaction was heated at reflux for 2 h. After cooling to room temperature, the reaction mixture was poured into water (50 mL), basified to pH to 8 with saturated NaHCO3 and extracted with ethyl acetate (50×3 mL). The combined organic layers were dried over Na2SO4, evaporated in vacuo and purified by chromatography on silica gel (20% ethyl acetate in petroleum ether) to afford 6-bromo-5-methoxypyridin-2-amine (1.1 g, 65%). 1H-NMR (300 MHz, CDCl3) δ 7.09 (d, J=8.4, 1H), 6.43 (d, J=8.4, 1H), 4.27 (br s, 2H), 3.82 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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